molecular formula C9H16N2 B1423302 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine CAS No. 1354960-38-5

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Cat. No.: B1423302
CAS No.: 1354960-38-5
M. Wt: 152.24 g/mol
InChI Key: XVKRHROYXMXJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine involves several steps. One common method includes the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This process results in the formation of the desired pyrrole derivative.

Chemical Reactions Analysis

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrrole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Properties

IUPAC Name

4-(1-methylpyrrol-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(10)5-6-9-4-3-7-11(9)2/h3-4,7-8H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKRHROYXMXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine
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4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine
Reactant of Route 4
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine
Reactant of Route 5
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine
Reactant of Route 6
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

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